molecular formula C6H15NO2 B6274068 3,3-dimethoxybutan-1-amine CAS No. 1368920-29-9

3,3-dimethoxybutan-1-amine

Cat. No.: B6274068
CAS No.: 1368920-29-9
M. Wt: 133.19 g/mol
InChI Key: XOCHQQQPVSQATN-UHFFFAOYSA-N
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Description

3,3-Dimethoxybutan-1-amine: is an organic compound with the molecular formula C6H15NO2. It is a primary amine with two methoxy groups attached to the third carbon of a butane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Safety and Hazards

The safety information for 3,3-dimethoxybutan-1-amine includes pictograms GHS05 and GHS07 . The signal word is “Danger” and the hazard statements include H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethoxybutan-1-amine typically involves the reaction of 3,3-dimethoxybutanal with ammonia or an amine source under reductive amination conditions. The reaction can be catalyzed by hydrogenation catalysts such as palladium on carbon (Pd/C) or by using reducing agents like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The starting materials, such as 3,3-dimethoxybutanal, are often derived from petrochemical feedstocks, and the reactions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3-Dimethoxybutan-1-amine can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Simpler amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,3-Dimethoxybutan-1-amine is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals

Biology: In biological research, this compound can be used to study the effects of amine-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of more complex amines in biological contexts.

Medicine: While not a drug itself, this compound can be used in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be a building block for polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 3,3-dimethoxybutan-1-amine exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the amine group. The methoxy groups can influence the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways.

Comparison with Similar Compounds

    3,3-Dimethylbutan-1-amine: Similar structure but with methyl groups instead of methoxy groups.

    3,4-Dimethoxybenzylamine: Contains a benzene ring with methoxy groups, differing in aromaticity and reactivity.

    3,3-Dimethoxybutanal: The aldehyde precursor to 3,3-dimethoxybutan-1-amine.

Uniqueness: this compound is unique due to the presence of both methoxy groups and an amine group on a butane chain. This combination allows for diverse chemical transformations and applications, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

1368920-29-9

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

3,3-dimethoxybutan-1-amine

InChI

InChI=1S/C6H15NO2/c1-6(8-2,9-3)4-5-7/h4-5,7H2,1-3H3

InChI Key

XOCHQQQPVSQATN-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(OC)OC

Purity

95

Origin of Product

United States

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